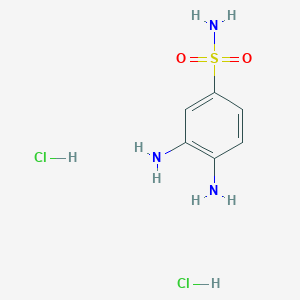

3,4-Diaminobenzenesulfonamide, diHCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diaminobenzenesulfonamide, also known as 3,4-Diamino-benzenesulfonamide, is a chemical compound with the molecular formula C6H9N3O2S . Its dihydrochloride form has the molecular formula C6H11Cl2N3O2S . The compound has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da .

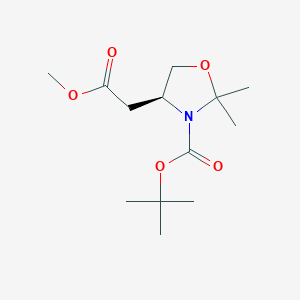

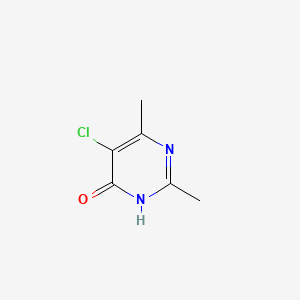

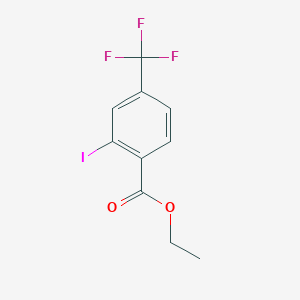

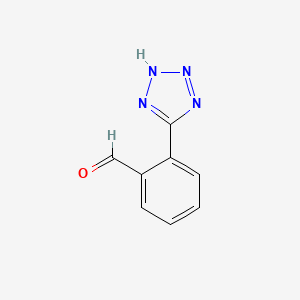

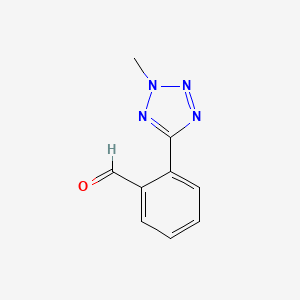

Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzenesulfonamide is characterized by the presence of an aromatic benzene ring substituted with two amino groups and a sulfonamide group . In its dihydrochloride form, the compound also includes two chloride ions .Physical and Chemical Properties Analysis

3,4-Diaminobenzenesulfonamide has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da . Its dihydrochloride form has a molecular weight of 260.14 .Aplicaciones Científicas De Investigación

1. Synthesis and Characterization in Energetic Materials

3,4-Diaminobenzenesulfonamide, diHCl is a component in the synthesis and structural characterization of highly energetic materials. For example, it was involved in the synthesis of highly energetic 3,4-di(nitramino)furazan, which has applications in explosives due to its high detonation performance (Tang et al., 2015).

2. Role in the Discovery of Potent Agonists

This chemical has played a role in the discovery of potent agonists for specific receptors. For instance, studies involving 4-acylaminobenzenesulfonamides led to the identification of highly selective human β3 adrenergic receptor agonists, highlighting its importance in receptor-targeted drug discovery (Parmee et al., 1998).

3. Involvement in Early Antibacterial Studies

Historically, derivatives of this compound have been studied for their role in antibacterial activity. Observations on the mode of action of sulfanilamide, a related compound, have been instrumental in understanding the mechanism of bacterial inhibition (Bliss & Long, 1937).

4. Synthesis and Biological Activity in Medicinal Chemistry

This compound is also integral to the synthesis and biological activity analysis in medicinal chemistry. For example, its derivatives have been synthesized and tested for their cytotoxicity and potential as inhibitors in various biological systems (Gul et al., 2016).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Diaminobenzenesulfonamide, diHCl involves the reaction of 3,4-dinitrobenzenesulfonamide with hydrazine hydrate followed by reduction of the resulting product with sodium dithionite.", "Starting Materials": [ "3,4-dinitrobenzenesulfonamide", "hydrazine hydrate", "sodium dithionite" ], "Reaction": [ "Step 1: 3,4-dinitrobenzenesulfonamide is dissolved in hydrazine hydrate and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting product, 3,4-diaminobenzenesulfonamide, is filtered and washed with water.", "Step 3: The product is then dissolved in a solution of sodium dithionite and heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the resulting product, 3,4-diaminobenzenesulfonamide, diHCl, is filtered and washed with water." ] } | |

Número CAS |

2055119-18-9 |

Fórmula molecular |

C6H10ClN3O2S |

Peso molecular |

223.68 g/mol |

Nombre IUPAC |

3,4-diaminobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H |

Clave InChI |

SEFUMYCHOYQEOJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl |

SMILES canónico |

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)